4-bromo-N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 4-phenylcyclohexanone. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZENESULFONOHYDRAZIDE: Similar in structure but contains a sulfonohydrazide group instead of a hydrazone group.
4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE: Another hydrazone compound with different substituents on the phenyl ring.
Uniqueness
4-BROMO-N’-(4-PHENYLCYCLOHEXYLIDEN)BENZOHYDRAZIDE is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple fields, including organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C19H19BrN2O |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-phenylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C19H19BrN2O/c20-17-10-6-16(7-11-17)19(23)22-21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2,(H,22,23) |
InChI Key |
VRKPHYUFMGQFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=C(C=C2)Br)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.